2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16-14(22(20,21)13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXWUPIPVLNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer and antimicrobial properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases involved in cell proliferation . The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol
- CAS Registry Number : 478067-73-1 .
- Molecular Formula : C₂₀H₁₉N₃O₂S.
- Molar Mass : 365.45 g/mol .
- Synonyms: 5-(Benzenesulfonyl)-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine; Phenyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone .
Structural Features :
The compound features a pyrimidine core substituted with a phenyl group at position 2, a phenylsulfonyl group at position 5, and a pyrrolidinyl group at position 4. The phenylsulfonyl moiety (-SO₂Ph) is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity .
For example, 5-aryl hydantoins react with phenylsulfonyl chloride to yield sulfone derivatives in up to 91% yield .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following pyrimidine derivatives are selected for comparison based on substituent diversity and functional group variations:
Functional Group Impact on Properties
Sulfonyl vs. Sulfanyl/Sulfide Groups: The phenylsulfonyl group in this compound imparts strong electron-withdrawing effects, increasing polarity and hydrogen-bond acceptor capacity compared to sulfanyl or sulfide derivatives (e.g., compounds in ). This may enhance solubility in polar solvents but reduce membrane permeability . Sulfanyl (-S-) and sulfide (-S-) groups in compounds like contribute to higher lipophilicity, favoring interactions with hydrophobic biological targets .
Steric Effects :
- Bulky substituents (e.g., trifluoromethyl in ) near the sulfonyl/sulfanyl groups reduce hydrophobic interactions with enzymes or receptors due to steric hindrance . For example, methyl or bromine substituents at position C3 in phenylsulfonyl analogs diminish binding efficiency .
Electron-Donating vs. Withdrawing Groups :
- Electron-donating groups like morpholinyl or methoxy enhance nucleophilicity, whereas electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity, affecting reactivity in substitution or addition reactions.
Biological Activity
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol (CAS No. 106073-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a phenyl group and a phenylsulfonyl moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific enzymes. Research indicates that it may act as an inhibitor for several key enzymes involved in metabolic pathways, particularly those linked to cancer and inflammation.
Key Enzyme Targets:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they interfere with nucleotide synthesis, leading to reduced cell proliferation.
- Thymidylate Synthase : This enzyme is vital for DNA synthesis; inhibition can lead to apoptosis in rapidly dividing cells.
Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant anticancer activity. For example, compounds similar to this pyrimidinol have been evaluated for their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MV4-11 (AML) | 15.3 | Induces apoptosis |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | MCF7 (Breast Cancer) | 10.5 | Mnk inhibition |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 12.5 |
| E. faecalis | 15.0 |
Case Studies
- Anticancer Evaluation : A study evaluated the effects of this compound on MV4-11 acute myeloid leukemia cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the downregulation of anti-apoptotic proteins.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The compound was shown to inhibit biofilm formation effectively, suggesting potential use as a therapeutic agent against biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
